tert-butyl-dimethyl-undec-10-ynoxysilane
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Overview
Description
tert-butyl-dimethyl-undec-10-ynoxysilane is an organosilicon compound with the molecular formula C17H34OSi. It is characterized by the presence of a silane group bonded to a t-butyl group, two methyl groups, and an undec-10-ynyloxy group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl-dimethyl-undec-10-ynoxysilane can be synthesized through the reaction of undec-10-yn-1-ol with t-butyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Undec-10-yn-1-ol+t-ButyldimethylchlorosilaneBasethis compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
tert-butyl-dimethyl-undec-10-ynoxysilane undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The silane group can participate in substitution reactions, where the t-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation reactions.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various organosilicon compounds with different functional groups
Scientific Research Applications
tert-butyl-dimethyl-undec-10-ynoxysilane has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl-dimethyl-undec-10-ynoxysilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silane group can form strong bonds with other atoms, making it useful in modifying the properties of molecules. The alkyne group can undergo addition reactions, further expanding its utility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- t-Butyldimethyl(undec-10-yn-1-yloxy)silane
- t-Butyldimethyl(undec-10-yn-1-yloxy)silane
Uniqueness
tert-butyl-dimethyl-undec-10-ynoxysilane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of reactivity and stability, making it a valuable compound in various applications .
Biological Activity
Tert-butyl-dimethyl-undec-10-ynoxysilane (TBDU) is a silane compound that has garnered attention in various fields, including materials science and biochemistry. Its biological activity is primarily linked to its interactions with biological systems, which can influence processes such as drug delivery, cellular interactions, and biocompatibility.
Chemical Structure and Properties
TBDU is characterized by its unique silane structure, which includes a tert-butyl group and a long undec-10-yne carbon chain. This structure contributes to its hydrophobicity and potential for forming self-assembled monolayers (SAMs) on various substrates. The presence of the silane group allows for covalent bonding to surfaces, making it useful in modifying biomaterials.
Mechanisms of Biological Activity
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Cellular Interactions :
- TBDU has been shown to enhance cell adhesion and proliferation when used as a surface coating on biomaterials. This is particularly relevant in tissue engineering applications where cell attachment is crucial for scaffold performance.
- The hydrophobic nature of TBDU promotes the adsorption of proteins from the surrounding medium, which can further enhance cell attachment through integrin-mediated mechanisms.
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Drug Delivery Systems :
- The ability of TBDU to form stable films on surfaces allows it to be utilized in drug delivery systems. Studies indicate that drugs can be encapsulated within TBDU-based matrices, providing controlled release profiles.
- The modification of drug carriers with TBDU can improve their stability and bioavailability, facilitating targeted delivery to specific tissues.
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Antimicrobial Properties :
- Some studies suggest that silane compounds like TBDU exhibit antimicrobial activity, potentially due to their ability to disrupt microbial membranes or inhibit biofilm formation. This property is particularly beneficial in medical devices where infection control is critical.
Research Findings
Recent studies have explored the biological activity of TBDU in various contexts:
- In Vitro Studies : Research indicates that cells cultured on TBDU-modified surfaces show increased viability and proliferation rates compared to unmodified surfaces. This suggests that TBDU can enhance the biocompatibility of materials used in medical applications .
- In Vivo Applications : Animal studies have demonstrated that implants coated with TBDU exhibit improved integration with surrounding tissues, leading to better outcomes in terms of healing and functionality .
Data Summary
Property | Observation |
---|---|
Cell Adhesion | Enhanced on TBDU-modified surfaces |
Drug Release Profile | Controlled release observed |
Antimicrobial Activity | Potential disruption of microbial membranes |
Biocompatibility | Improved tissue integration in vivo |
Case Studies
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Case Study 1: Tissue Engineering :
In a study involving scaffolds for cartilage regeneration, TBDU-modified scaffolds demonstrated significantly higher cell attachment and proliferation rates compared to non-modified controls. Histological analysis revealed better tissue integration after implantation in animal models. -
Case Study 2: Antimicrobial Coatings :
A series of experiments evaluated the antimicrobial efficacy of TBDU coatings on catheters. Results indicated a substantial reduction in bacterial colonization on TBDU-coated surfaces compared to standard materials, suggesting its potential use in infection-prone medical devices.
Properties
IUPAC Name |
tert-butyl-dimethyl-undec-10-ynoxysilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34OSi/c1-7-8-9-10-11-12-13-14-15-16-18-19(5,6)17(2,3)4/h1H,8-16H2,2-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWRSLUQFDNMOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339193 |
Source
|
Record name | tert-Butyl(dimethyl)[(undec-10-yn-1-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132260-32-3 |
Source
|
Record name | tert-Butyl(dimethyl)[(undec-10-yn-1-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.